molecular formula C7H3ClF3NO B1592362 3-Chloro-5-(trifluoromethyl)picolinaldehyde CAS No. 175277-50-6

3-Chloro-5-(trifluoromethyl)picolinaldehyde

Cat. No. B1592362
M. Wt: 209.55 g/mol
InChI Key: UANVTPLFKXDWHT-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO . It has a molecular weight of 209.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinaldehyde involves several steps . One method involves heating the compound in ethanol for 2 hours . Another method involves treating the compound with ammonium acetate in ethanol for 6 hours . Other methods involve the use of piperidine, silica gel, and acetic acid with microwave irradiation .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-(trifluoromethyl)picolinaldehyde is 1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound participates in various chemical reactions. For instance, it can react with ammonium acetate in ethanol for 6 hours under heating conditions . It can also react with piperidine, silica gel, and acetic acid under microwave irradiation .


Physical And Chemical Properties Analysis

3-Chloro-5-(trifluoromethyl)picolinaldehyde is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.409 mg/ml .

Scientific Research Applications

Heterocyclic Azomethine Compounds and Analytical Reagents

Picolinaldehyde derivatives, including chloro and methyl substitutions, have been synthesized and investigated for their use as analytical reagents. The basicity of donor atoms in these compounds alters with different substituents, affecting their reactivity with metal ions in basic media. This property is utilized in forming chelates with divalent metal ions, which can be extracted into organic solvents, demonstrating their potential as analytical reagents in metal ion detection (Otomo & Kodama, 1973).

Organic Light Emitting Diodes (OLEDs)

Research into blue phosphorescent OLEDs based on iridium(III) complexes highlights the role of picolinate ligands. The stability and reactivity of these ligands under different conditions have been studied, providing insight into their application in the synthesis of complex metallo-organic structures for use in OLED technology (Baranoff et al., 2012).

Catalysis and Chemical Synthesis

Complexes formed with picolinaldehyde derivatives have been explored for their catalytic applications in C–C and C–N coupling reactions. These studies demonstrate the potential of these complexes in facilitating chemical transformations, highlighting the utility of picolinaldehyde derivatives in organic synthesis and catalysis (Dutta & Bhattacharya, 2013).

Hydrogen Bonding and Supramolecular Chemistry

The synthesis and study of merocyanine dyes containing imide functional groups, derived from reactions with picolinaldehyde derivatives, have provided insights into hydrogen bonding and supramolecular chemistry. These findings have implications for the development of advanced materials with specific optical properties (Würthner & Yao, 2003).

Metal-Organic Cooperative Catalysis

Research into the activation of C-H and C-C bonds using metal-organic cooperative catalysis has shown the importance of picolinaldehyde derivatives in facilitating these reactions. This work contributes to the field of organic synthesis by providing new methods for the activation of these bonds, potentially leading to more efficient and sustainable chemical processes (Park et al., 2008).

Safety And Hazards

The compound is classified as dangerous with hazard statements H226-H301-H315-H319-H335 . Precautionary statements include P261-P301+P310-P305+P351+P338 .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANVTPLFKXDWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621573
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)picolinaldehyde

CAS RN

175277-50-6
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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